Anthglutin

Enzyme Kinetics GGT Reversible Inhibition

GGT enzymology studies are frequently compromised by irreversible inhibitors that preclude washout recovery and real-time kinetic assays. Anthglutin (CAS 69168-09-8) solves this as a reversible, competitive inhibitor at the γ-glutamyl donor site, enabling precise titration (1-100 µM) and full enzyme recovery. • Species-dependent Ki range: 5.7 µM (porcine kidney) to 18.3 µM (human kidney)-supports cross-species enzymology • No interference with intestinal methionine absorption-clean in vivo GGT modulation without confounding amino acid uptake effects • Defined hydrazine scaffold with essential 2-carboxyl pharmacophore-validated starting point for SAR-driven inhibitor design

Molecular Formula C12H15N3O5
Molecular Weight 281.26 g/mol
CAS No. 69168-09-8
Cat. No. B1665564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthglutin
CAS69168-09-8
Synonyms1-gamma-L-glutamyl-2-(2-carboxyphenyl)hydrazine
anthglutin
gamma-glutamyl(o-carboxy)phenylhydrazide
GGCPH
Molecular FormulaC12H15N3O5
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NNC(=O)CCC(C(=O)O)N
InChIInChI=1S/C12H15N3O5/c13-8(12(19)20)5-6-10(16)15-14-9-4-2-1-3-7(9)11(17)18/h1-4,8,14H,5-6,13H2,(H,15,16)(H,17,18)(H,19,20)/t8-/m0/s1
InChIKeyMNKLHFNNZQBTRE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anthglutin (69168-09-8) – A Reversible, Specific γ‑Glutamyltransferase Inhibitor for GSH Metabolism Studies


Anthglutin (CAS 69168-09-8), also known as 1‑γ‑L‑glutamyl‑2‑(2‑carboxyphenyl)hydrazine, is a natural hydrazine-containing compound originally isolated from Penicillium oxalicum cultures [1]. It acts as a reversible, competitive inhibitor of γ‑glutamyltransferase (GGT/GGT1) with respect to the γ‑glutamyl donor substrate and non‑competitive with respect to the acceptor [2]. Its well‑characterized inhibition profile and lack of effect on intestinal methionine absorption in rats [3] make it a valuable tool for studying glutathione (GSH) turnover, amino acid transport, and the role of GGT in pathophysiological conditions.

Reversible, competitive GGT inhibition allows washout and kinetic control in glutathione turnover assays
Natural-product hydrazine scaffold suitable for GGT probe development and SAR studies
Reported no effect on intestinal methionine absorption in rats, supporting in vivo GSH research without confounding amino acid uptake

Why GGT Inhibitors Are Not Interchangeable – Anthglutin’s Specific Kinetic and Species Profile


GGT inhibitors differ fundamentally in their mode of inhibition (reversible vs. irreversible), binding site (glutamyl‑donor vs. acceptor site), and species‑dependent potency [1]. Irreversible inhibitors such as acivicin or 6‑diazo‑5‑oxo‑L‑norleucine permanently inactivate the enzyme, complicating washout and kinetic analyses [2]. Conversely, anthglutin’s reversible, competitive‑with‑respect‑to‑donor mechanism allows for real‑time, dose‑dependent modulation of GSH catabolism [3]. Moreover, its inhibition constants (Ki) vary 3‑fold between species and tissue isoforms (5.7–18.3 µM), a feature that must be accounted for in cross‑species experimental designs and that distinguishes it from compounds with more uniform or narrower activity windows .

Anthglutin
Reversible inhibition; competitive with γ-glutamyl donor, non-competitive with acceptor
Irreversible inhibitors (e.g. acivicin)
Covalent inactivation prevents washout; recovery-of-function studies not feasible
Ki varies 3-fold across species and tissue isoforms (5.7–18.3 µM)
Agents with uniform nanomolar or millimolar affinity may shift experimental window or require different dosing
No reported effect on intestinal methionine absorption in rat model
Other GGT inhibitors may perturb amino acid homeostasis, complicating in vivo interpretation

Quantitative Differentiation of Anthglutin Against Closest GGT Inhibitors


Reversible, Competitive Inhibition Allows Washout and Kinetic Flexibility – Unlike Irreversible Inactivators

Anthglutin inhibits GGT reversibly and acts as a competitive inhibitor with respect to the γ‑glutamyl donor (γ‑glutamyl‑p‑nitroanilide) while being non‑competitive with respect to the acceptor (glycylglycine) [1]. In contrast, the widely used comparator acivicin irreversibly inactivates GGT through covalent modification of the active site, with a kinetic inactivation constant (kmax) of 0.033 ± 0.006 s⁻¹ and a KI of 19.7 ± 7.2 μM for Helicobacter pylori GGT [2]. The reversible nature of anthglutin enables transient, concentration‑controlled enzyme blockade, whereas irreversible inhibitors permanently eliminate activity, precluding recovery‑of‑function studies.

Inhibition Mode
Head-to-head
Reversible, competitive with γ‑glutamyl donor; vs. acivicin irreversible covalent inactivation (kmax 0.033 s⁻¹, KI 19.7 µM)
Enables washout and dynamic GSH modulation; irreversible comparator precludes temporal control
Data to verify; irreversible kinetics from H. pylori GGT
Enzyme Kinetics GGT Reversible Inhibition

Moderate Affinity (Ki 5.7–18.3 µM) Balances Potency and Physiological Relevance – Distinguishing from Ultra‑Potent (nM) and Weak (mM) Alternatives

Anthglutin exhibits species‑ and isoform‑dependent Ki values: 5.7 μM for porcine kidney GGT, 18.3 μM for human kidney GGT, 13.6 μM for human liver soluble GGT, and 10.2 μM for the membrane‑bound human enzyme [1]. By comparison, the boronate‑based inhibitor ABBA (L‑2‑amino‑4‑boronobutanoic acid) shows a Ki of 17 nM under identical assay conditions (pH 8, γ‑glutamyl‑p‑nitroanilide, 20 mM glycylglycine) [2]. At the other extreme, the irreversible inhibitor 6‑diazo‑5‑oxo‑L‑norleucine has a Ki of 1.2 mM for rat kidney GGT [3]. Anthglutin’s micromolar Ki range provides a workable window for dose‑response studies without saturating the enzyme at low nanomolar concentrations or requiring millimolar doses that may introduce off‑target effects.

Inhibitor Affinity (Ki)
Cross-study comparable
Human kidney GGT Ki 18.3 µM; porcine Ki 5.7 µM; ABBA Ki 17 nM (335‑fold more potent)
Micromolar range supports dose-response studies without saturating at low nM or requiring mM concentrations
Cross-species variation must be considered in experimental design
Inhibitor Affinity Ki GGT

No Effect on Intestinal Methionine Absorption – Contrasting with Broader Transporter‑Inhibiting GGT Agents

In an in vivo rat model, oral administration of anthglutin alongside [¹⁴C]methionine resulted in no significant change in intestinal methionine absorption compared to vehicle‑treated controls [1]. This is notable because GGT is implicated in the γ‑glutamyl cycle of amino acid transport, and many GGT‑interacting compounds (e.g., acivicin) can perturb systemic amino acid homeostasis [2]. The absence of an effect on methionine uptake suggests that anthglutin does not interfere with the primary intestinal amino acid transport machinery under the tested conditions.

In Vivo Selectivity
Class-level inference
No significant effect on intestinal methionine absorption in rat model; vs. acivicin and OU749 which exhibit transport interference or cytotoxicity
May enable GSH metabolism studies without confounding amino acid uptake changes
Data from single in vivo study; replication needed
In Vivo Selectivity Amino Acid Transport Intestinal Absorption

Natural‑Product Scaffold with Established Synthetic Accessibility – Enables SAR and Analogue Development

Anthglutin’s core structure—a γ‑glutamyl moiety linked to a 2‑carboxyphenylhydrazine group—has been confirmed by spectral analysis [1]. Synthetic routes have been described, and structure–activity relationship (SAR) studies reveal that the 2‑carboxyl group on the phenyl ring is essential for inhibitory activity; analogues lacking this carboxyl group are inactive [2]. This natural‑product‑derived chemotype offers a distinct starting point for medicinal chemistry compared to boronate‑based (e.g., ABBA) or glutamine‑analogue (e.g., acivicin) inhibitors, expanding the chemical space available for GGT‑targeted probe development.

Chemical Scaffold
Supporting evidence
Hydrazine-containing natural product; 2‑carboxyl group essential for activity; distinct from boronate and amino acid analogues
Supports SAR exploration and development of structurally novel GGT probes
Synthetic accessibility reported; modifiable scaffold
Natural Product Hydrazine Medicinal Chemistry

Recommended Use Cases for Anthglutin in GGT‑Focused Research and Development


Kinetic and Mechanistic Studies of GSH Catabolism Requiring Reversible Enzyme Control

Because anthglutin is a reversible, competitive inhibitor of the GGT donor site [1], it is ideally suited for steady‑state kinetic assays and washout experiments. Researchers can titrate inhibitor concentrations (e.g., 1–100 µM) to precisely modulate GSH hydrolysis without permanently inactivating the enzyme, enabling the determination of kinetic constants and the assessment of inhibitor reversibility.

Species‑Specific and Tissue‑Specific GGT Inhibition Profiling

The 3‑fold range in anthglutin Ki values between porcine (5.7 µM) and human (18.3 µM) kidney enzymes [1] makes it a useful probe for comparative enzymology. It can be employed to dissect isoform‑dependent differences in GGT activity across species or to validate species‑selective inhibitor discovery campaigns.

In Vivo Models of Glutathione Turnover Where Intestinal Amino Acid Transport Must Remain Unperturbed

Anthglutin’s lack of effect on intestinal methionine absorption in rats [1] supports its use in whole‑animal studies of GGT function. It can be administered orally to modulate systemic GSH metabolism without the confounding variable of impaired amino acid uptake, a limitation seen with other GGT inhibitors [2].

Natural Product‑Inspired Lead Generation and Derivatisation

The hydrazine‑based scaffold of anthglutin, with its essential 2‑carboxyl group [1], provides a validated starting point for the synthesis of novel GGT inhibitors. Medicinal chemistry teams can exploit the compound’s established SAR to design analogues with enhanced potency, selectivity, or pharmacokinetic properties while maintaining the reversible inhibition mechanism [3].

Application
Selection Property
Validation Focus
GSH catabolism kinetic studies
Reversible competitive inhibition
Washout recovery and dose-response reversibility
Species-isoform GGT profiling
Measured Ki range across species/tissues
Isoform-dependent enzyme kinetics review
In vivo GSH turnover models
Reported lack of methionine absorption interference
Amino acid homeostasis monitoring during GGT modulation
Natural-product lead generation
Hydrazine scaffold with essential carboxyl group
Analog synthesis and SAR-driven selectivity optimization

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